![molecular formula C20H13FN4O3S B2697905 3-((4-(3-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile CAS No. 1251681-91-0](/img/structure/B2697905.png)

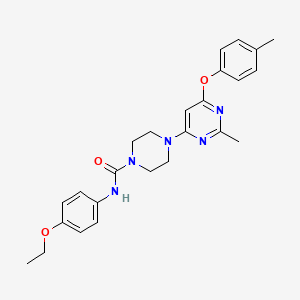

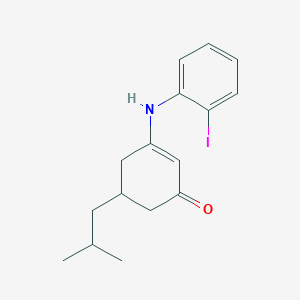

3-((4-(3-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a pyrido[2,3-e][1,2,4]thiadiazin ring, and a benzonitrile group . Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been synthesized using various synthetic approaches . These methods often involve the reaction of appropriate precursors under specific conditions .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to include a pyrido[2,3-e][1,2,4]thiadiazin ring attached to a fluorophenyl group and a benzonitrile group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis

The reactivity of this compound would likely depend on its functional groups. For example, the nitrile group might undergo reactions such as hydrolysis, reduction, or addition reactions. The fluorophenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .科学的研究の応用

Imaging Agents and Radioligands

Compounds with fluorophenyl and thiadiazinyl groups have been explored as high-affinity radioligands for imaging brain receptors using positron emission tomography (PET). For example, a study synthesized fluoromethyl analogs with exceptional affinity for metabotropic glutamate subtype-5 receptors (mGluR5s), demonstrating potential for PET imaging in human subjects to study neurological conditions (Siméon et al., 2007).

Anticancer Activity

Research into thiadiazole and pyridine derivatives has uncovered compounds with potent anticancer activities. These compounds have been evaluated against various cancer cell lines, indicating their potential as therapeutic agents. For example, novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety showed significant inhibitory activity against certain cancer cells, highlighting the therapeutic potential of such structures in oncology (Qin et al., 2020).

Electrochromic Materials

Compounds incorporating thiadiazole or related heterocycles have been used to develop electrochromic materials, which change color in response to electrical stimulation. These materials have applications in smart windows, displays, and other technologies. A study on thiadiazolo[3,4-c]pyridine as an acceptor unit in donor-acceptor-type electrochromic polymers demonstrated fast switching times and low bandgap, making it suitable for green electrochromic devices (Ming et al., 2015).

作用機序

将来の方向性

特性

IUPAC Name |

3-[[4-(3-fluorophenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN4O3S/c21-16-6-2-7-17(11-16)25-19-18(8-3-9-23-19)29(27,28)24(20(25)26)13-15-5-1-4-14(10-15)12-22/h1-11H,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIBBAUANATLJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-(3-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Thiophen-2-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2697823.png)

![N-[(3-methoxyphenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2697826.png)

![3-benzyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697828.png)

![4'-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2697829.png)

![1-[(methylamino)methyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B2697833.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2697835.png)